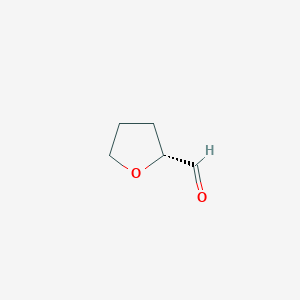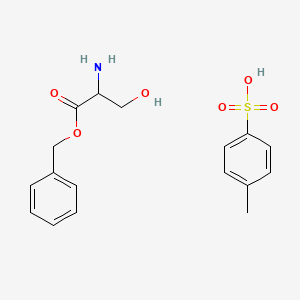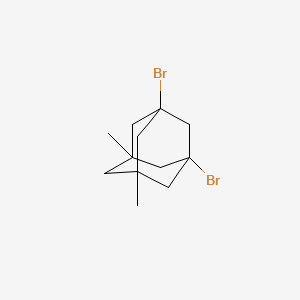
1,3-Dibromo-5,7-dimethyladamantane
Vue d'ensemble
Description
“1,3-Dibromo-5,7-dimethyladamantane” is a chemical compound with the molecular formula C12H18Br2 . It is derived from adamantane, a type of polycyclic alkane .
Synthesis Analysis
The synthesis of “this compound” involves a C-H insertion reaction with phenylchlorocarbene . The process includes adding bromine, iron powder, and 1,2-dichloroethane to a reaction bottle, heating the mixture, and then slowly adding 1,3-dimethyladamantane .
Molecular Structure Analysis
The molecular structure of “this compound” includes two bromine atoms attached to the carbon atoms of the adamantane structure . It contains a total of 34 bonds, including 16 non-H bonds, 4 six-membered rings, and 3 eight-membered rings .
Chemical Reactions Analysis
“this compound” undergoes a C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 322.079 Da . It has a density of 1.7±0.1 g/cm3, a boiling point of 292.0±13.0 °C at 760 mmHg, and a flash point of 148.8±19.1 °C . Its refractive index is 1.633 .
Applications De Recherche Scientifique
Thermodynamic Properties
1,3-Dibromo-5,7-dimethyladamantane (DBDMA) shows significance in the study of thermodynamic properties. Research has investigated the heat capacity of similar compounds like 1,3-dimethyladamantane (DMA), revealing insights into their phase transitions and thermodynamic functions. Such studies are crucial for understanding the behavior of these substances under various temperature conditions, which can be applicable in material science and chemical engineering (Varushchenko et al., 2005).
Photoinitiated Oxidation
The oxidation processes of adamantane derivatives, including DBDMA, are pivotal in chemical research. For instance, the photoinitiated oxidation of 1,3-dimethyladamantane has been studied, providing insights into the reactions of adamantane derivatives with air oxygen in the presence of metal complexes. Such studies highlight the potential of these compounds in organic synthesis and catalysis (Nekhayev et al., 1995).
Phase Transition Studies
Investigations into the order–disorder phase transitions of adamantane derivatives, including DBDMA, are important for understanding molecular dynamics and structural transformations. This research can inform the development of new materials with unique properties (Huang et al., 1991).
Synthesis of Organic Compounds
DBDMA plays a role in the synthesis of various organic compounds, such as ortho-Adamantylphenols. This application is critical in organic chemistry for developing new molecules and materials (Takaku et al., 1971).
Thermal Stability Analysis
Understanding the thermal stability of adamantane derivatives, including DBDMA, is essential for their application in high energy-density fuels and other materials that require heat resistance. Research in this area contributes to the development of safer and more efficient materials (Qin et al., 2014).
Mécanisme D'action
Target of Action
It’s known that this compound is used as a starting material in the synthesis of various biologically active compounds .
Mode of Action
1,3-Dibromo-5,7-dimethyladamantane undergoes a reaction with fuming nitric acid to give mixtures of products with a 2-oxaadamantane skeleton . This reaction involves the transformation of the adamantane skeleton, which is a unique and synthetically accessible polyfunctional derivative .
Biochemical Pathways
The transformation of the adamantane skeleton during its reaction with fuming nitric acid suggests that it may influence pathways involving the 2-oxaadamantane derivatives .
Pharmacokinetics
Its molecular weight of 322079 may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound can be used to synthesize derivatives exhibiting a broad spectrum of biological activity .
Action Environment
The reaction of this compound with fuming nitric acid suggests that its action may be influenced by the presence of strong acids .
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dibromo-5,7-dimethyladamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKEBIXYLMOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




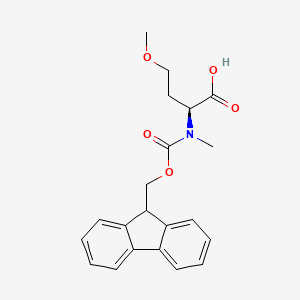
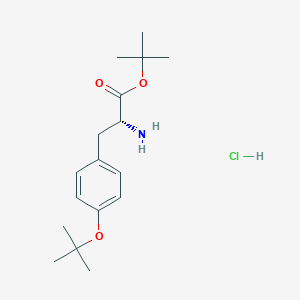
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180574.png)
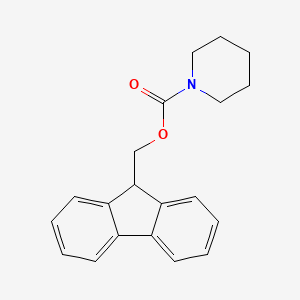
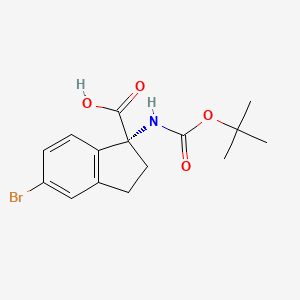
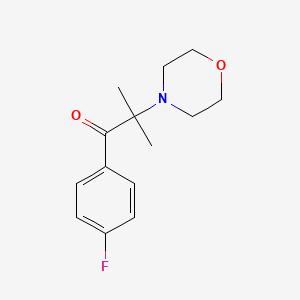

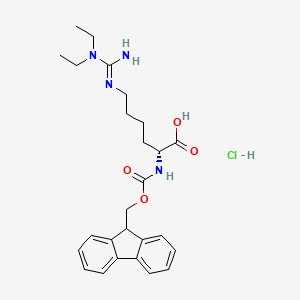
![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)
![(4-Bromo-2-nitrophenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B3180633.png)
